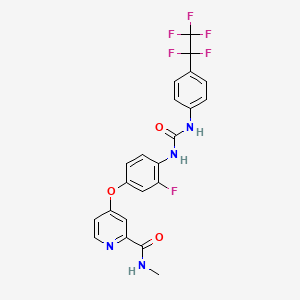
Antibacterial agent 160
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antibacterial Agent 160 is a synthetic compound known for its potent antibacterial properties. It is widely used in various fields, including medicine, agriculture, and industry, to combat bacterial infections and prevent the growth of harmful bacteria. This compound has gained significant attention due to its effectiveness against a broad spectrum of bacterial strains, including those resistant to conventional antibiotics.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Antibacterial Agent 160 involves multiple steps, starting from readily available precursors. The key steps include:
Reduction: Conversion of nitro groups to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Acylation: Introduction of acyl groups to form amides or esters.
Cyclization: Formation of the core structure through intramolecular reactions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes:
Batch Processing: Sequential addition of reactants and catalysts.
Continuous Flow Processing: Continuous addition of reactants and removal of products to maintain steady-state conditions.
Purification: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.
化学反応の分析
Types of Reactions: Antibacterial Agent 160 undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other groups.
Hydrolysis: Breakdown of the compound in the presence of water.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Hydrolysis Conditions: Acidic or basic aqueous solutions.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different antibacterial properties.
科学的研究の応用
Antibacterial Agent 160 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on bacterial cell walls and membranes, as well as its potential to inhibit bacterial enzymes.
Medicine: Explored as a potential treatment for bacterial infections, especially those caused by antibiotic-resistant strains.
Industry: Utilized in the formulation of antibacterial coatings, disinfectants, and preservatives.
作用機序
The mechanism of action of Antibacterial Agent 160 involves multiple pathways:
Cell Wall Synthesis Inhibition: The compound interferes with the synthesis of bacterial cell walls, leading to cell lysis and death.
Protein Synthesis Inhibition: It binds to bacterial ribosomes, preventing the synthesis of essential proteins.
DNA Replication Inhibition: The compound disrupts the replication of bacterial DNA, hindering cell division and proliferation.
類似化合物との比較
Penicillin: A well-known antibiotic that also inhibits cell wall synthesis but has a different chemical structure.
Tetracycline: Inhibits protein synthesis by binding to ribosomes, similar to Antibacterial Agent 160.
Ciprofloxacin: Inhibits DNA replication but belongs to a different class of antibiotics.
Uniqueness: this compound is unique due to its broad-spectrum activity and effectiveness against antibiotic-resistant strains. Its multi-target mechanism of action makes it a versatile and powerful antibacterial agent.
特性
分子式 |
C29H27ClFN3O6 |
|---|---|
分子量 |
568.0 g/mol |
IUPAC名 |
8-chloro-1-cyclopropyl-6-fluoro-7-[3-[2-(4-methyl-2-oxochromen-7-yl)oxyethylamino]pyrrolidin-1-yl]-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C29H27ClFN3O6/c1-15-10-24(35)40-23-11-18(4-5-19(15)23)39-9-7-32-16-6-8-33(13-16)27-22(31)12-20-26(25(27)30)34(17-2-3-17)14-21(28(20)36)29(37)38/h4-5,10-12,14,16-17,32H,2-3,6-9,13H2,1H3,(H,37,38) |
InChIキー |
OAQHBZBCYLXDET-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCCNC3CCN(C3)C4=C(C=C5C(=C4Cl)N(C=C(C5=O)C(=O)O)C6CC6)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrimidin-2-amine](/img/structure/B12368547.png)


![disodium;7-anilino-3-[[4-[(2,4-dimethyl-6-sulfonatophenyl)diazenyl]-2-methoxy-5-methylphenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate](/img/structure/B12368573.png)




![sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2,3-di(dodecanoyloxy)propyl] phosphate](/img/structure/B12368608.png)



